molecular formula C21H29ClN2O3S B11234951 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B11234951
M. Wt: 425.0 g/mol
InChI Key: DCDCLQFVJSEVFL-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a piperidine ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the chlorophenylmethanesulfonyl chloride. This intermediate is then reacted with N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE: This compound shares structural similarities but may have different functional groups or substituents.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE: These compounds have similar core structures but differ in their side chains or functional groups. The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H29ClN2O3S

Molecular Weight

425.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(cyclohexen-1-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H29ClN2O3S/c22-20-11-5-4-9-19(20)16-28(26,27)24-14-6-10-18(15-24)21(25)23-13-12-17-7-2-1-3-8-17/h4-5,7,9,11,18H,1-3,6,8,10,12-16H2,(H,23,25)

InChI Key

DCDCLQFVJSEVFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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